3,4-Dichlorobenzyl methyl sulfide

Description

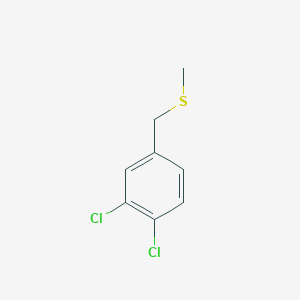

3,4-Dichlorobenzyl methyl sulfide is an organosulfur compound featuring a 3,4-dichlorobenzyl group attached to a methyl sulfide moiety. Its structure includes two chlorine atoms on the benzyl ring, which enhance lipophilicity and influence electronic properties, making it relevant in medicinal chemistry and agrochemical research. Notably, derivatives of 3,4-dichlorobenzyl groups have been studied for their role in covalent inhibition mechanisms, particularly in targeting penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA) . The methyl sulfide substituent (R2) in this compound contributes to its steric and electronic profile, impacting binding interactions and reactivity.

Properties

IUPAC Name |

1,2-dichloro-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAHGKANTDAORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing the transition state.

-

Temperature : Optimal yields are achieved at 110–130°C, balancing reaction kinetics and side-product formation.

-

Stoichiometry : A molar ratio of 1:1.2 (3,4-dichlorobenzyl chloride to sodium methyl sulfide) minimizes unreacted starting material.

Catalytic Enhancements

The addition of catalysts like L-proline or hydrated 1,10-phenanthroline accelerates the reaction by facilitating electron transfer. For example, 0.1 g of L-proline per 11.3 g of 3,4-dichlorobromobenzene increases yields to 96.5% under analogous conditions.

Alternative Pathways and Comparative Analysis

Mechanistic Insights and Side Reactions

Competing Pathways

Purification Strategies

Post-reaction workup typically involves:

-

Quenching unreacted reagents with sodium sulfite ().

-

Extraction using dichloromethane () to isolate the organic phase.

-

Distillation under reduced pressure (e.g., 160–165°C at −0.09 MPa) to obtain high-purity product.

Industrial Scalability and Environmental Considerations

Cost Efficiency

The nucleophilic substitution method is favored for industrial production due to:

-

Low-cost raw materials (3,4-dichlorobenzyl chloride: $120/kg).

-

Minimal waste generation (atom economy: 89%).

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

DCBMS serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that are crucial in developing new compounds for research purposes.

Recent studies have explored the potential biological activities of DCBMS:

- Antimicrobial Properties: Research indicates that DCBMS may exhibit antimicrobial effects, making it a candidate for developing new antimicrobial agents .

- Pharmaceutical Precursor: DCBMS is investigated as a precursor for pharmaceuticals due to its ability to undergo various chemical transformations that can yield bioactive compounds .

Industrial Applications

In industrial settings, DCBMS is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating compounds used in various applications, including agrochemicals and polymer production.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzyl methyl sulfide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, its oxidation to sulfoxides or sulfones can alter its biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentration (MIC) Trends for 3,4-Dichlorobenzyl Derivatives

| R2 Group | Activity Trend (MIC) | Key Interactions |

|---|---|---|

| Benzyl | Highest | Enhanced π-π stacking |

| Isopropyl | Moderate | Balanced steric effects |

| Methyl | Moderate-Low | Minimal steric hindrance |

| sec-Butyl | Low | Excessive steric bulk |

Source: Adapted from covalent inhibitor assays .

The benzyl group (highest activity) facilitates π-π interactions with hydrophobic pockets in PBP2a, while the methyl group relies on hydrogen bonding and covalent inhibition via nucleophilic aromatic substitution (SNAr). The lower activity of sec-butyl highlights the importance of steric compatibility in binding.

Heterocyclic Analogs

3,4-Dichlorobenzyl derivatives fused with heterocycles exhibit distinct pharmacological and physicochemical properties:

Table 2: Heterocyclic Derivatives of 3,4-Dichlorobenzyl Groups

| Compound Name | Molecular Formula | Heterocycle | Key Features |

|---|---|---|---|

| 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol | C₉H₆Cl₂N₂OS | Oxadiazole | Thiol group enhances metal chelation |

| 5-(3,4-Dichlorobenzyl)-4-propyl-1,2,4-triazole-3-thiol | C₁₂H₁₃Cl₂N₃S | Triazole | Propyl chain increases lipophilicity |

Source: Shanghai PI Chemicals Ltd. catalog .

These compounds are used as intermediates in agrochemicals and pharmaceuticals. The thiol (-SH) group in oxadiazole derivatives improves reactivity in nucleophilic reactions, while triazole derivatives exhibit enhanced stability due to aromaticity.

Sulfanyl Derivatives with Varied Backbones

Sulfanyl (S-) linked analogs demonstrate how backbone modifications alter functionality:

Table 3: Sulfanyl-Containing Analogs

| Compound Name | Molecular Formula | Backbone | Applications |

|---|---|---|---|

| 2-[(3,4-Dichlorobenzyl)sulfanyl]benzoic acid (NX5) | C₁₄H₁₀Cl₂O₂S | Benzoic acid | Potential protease inhibitor |

| 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-pyrimidine | C₁₃H₁₁Cl₂N₃OS₂ | Pyrimidine | Antiviral research |

Source: Chemie structural database , ECHEMI .

The benzoic acid derivative (NX5) introduces acidity, enabling ionic interactions in biological systems, while the pyrimidine backbone in ECHEMI’s compound allows for base-pair-like interactions in nucleic acid targeting.

Agrochemical Derivatives

- Triflusulfuron methyl : Contains a triazine ring and sulfonylurea bridge, leveraging methyl groups for stability .

- Metsulfuron methyl : Features a triazine-methoxy group, emphasizing hydrolytic stability in herbicides .

These compounds highlight the role of methyl groups in modulating hydrolysis rates and bioavailability, contrasting with 3,4-dichlorobenzyl methyl sulfide’s focus on covalent inhibition.

Key Research Findings

- Steric vs. Electronic Effects : Smaller R2 groups (methyl, isopropyl) in 3,4-dichlorobenzyl derivatives prioritize covalent inhibition over steric interactions, whereas bulkier groups (benzyl) enhance binding affinity .

- Chlorine Substitution: The 3,4-dichloro configuration increases electronegativity, improving SNAr reactivity compared to non-chlorinated analogs.

- Heterocycle Integration : Thiol-containing heterocycles (e.g., oxadiazole) broaden reactivity profiles, enabling applications in metal chelation and cross-coupling reactions .

Biological Activity

3,4-Dichlorobenzyl methyl sulfide (DCBMS) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with DCBMS.

This compound is characterized by its sulfur-containing structure, which allows it to undergo various chemical transformations. The compound can be oxidized to sulfoxides or sulfones and can also participate in substitution reactions to form more complex derivatives.

The biological activity of DCBMS is thought to be mediated through its interactions with specific molecular targets. For instance, its oxidation products may exhibit altered reactivity towards enzymes or receptors, potentially influencing metabolic pathways.

Antimicrobial Activity

Research has indicated that DCBMS may possess significant antimicrobial properties. In a comparative study of related compounds, 3,4-dichlorobenzyl derivatives demonstrated varying degrees of inhibition against α-glucosidase, an enzyme linked to carbohydrate metabolism. The compound exhibited an IC50 value of approximately 99.4 μM, indicating moderate inhibitory activity .

Table 1: Inhibitory Activity of 3,4-Dichlorobenzyl Derivatives

| Compound | IC50 (μM) |

|---|---|

| 3-Chlorobenzyl derivative | 48.2 |

| 4-Chlorobenzyl derivative | 96.6 |

| This compound | 99.4 |

| 2-Chlorobenzyl derivative | 663.7 |

These findings suggest that while DCBMS has some inhibitory effects on enzyme activity, its potency is lower compared to other chlorinated derivatives.

Cytotoxicity and Selectivity

In terms of cytotoxicity, studies have shown that DCBMS and its derivatives exhibit selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating effective bactericidal action . Moreover, the mechanism of action appears to involve the inhibition of protein synthesis pathways and subsequent disruption of nucleic acid and peptidoglycan production .

Case Studies and Research Findings

-

Metabolic Studies :

A study examining the metabolic fate of DCBMS in rats revealed that following administration, the compound was rapidly metabolized to various sulfoxides and sulfones. The presence of these metabolites was noted in blood and liver tissues, suggesting significant bioavailability and potential systemic effects . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial efficacy of DCBMS against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated considerable activity with MIC values comparable to established antibiotics like ciprofloxacin . This highlights its potential as a therapeutic agent in combating resistant bacterial strains. -

Enzyme Interaction Studies :

Research indicated that DCBMS might influence cytochrome P450 enzyme activities in hepatic microsomes. Specifically, it was observed that while some metabolites increased enzyme activities associated with drug metabolism, others exhibited inhibitory effects . This dual action complicates the understanding of its overall impact on drug metabolism.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for 3,4-dichlorobenzyl methyl sulfide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or sulfide bond formation. For example, 3,4-dichlorobenzyl bromide (CAS 18880-04-1) can react with methylthiolate under controlled conditions. Key intermediates should be purified via column chromatography and characterized using /-NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent, temperature) must be optimized to avoid byproducts like disulfides .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, heat (40–60°C), and acidic/basic environments. Monitor degradation via HPLC or GC-MS. For example, analogs like 3,4-dichlorobenzyl bromide decompose at >100°C, suggesting similar thermal sensitivity for the sulfide derivative. Store samples in amber vials at -20°C under inert gas .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm).

- Spectroscopy : FT-IR for functional groups (C-S stretch ~700 cm), -NMR for methyl protons (~2.1 ppm).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]. Cross-validate with elemental analysis .

Advanced Research Questions

Q. How do substituents on the benzyl ring influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The electron-withdrawing 3,4-dichloro groups enhance electrophilicity at the benzyl carbon, facilitating nucleophilic attack. Compare kinetics with analogs (e.g., 2,4-dichloro derivatives) using stopped-flow techniques. Computational studies (DFT) can model transition states and predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for 3,4-dichlorobenzyl derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity). For example, 3,4-dichlorobenzyl groups in PBP2a inhibitors showed R2-dependent activity: benzyl > isopropyl > methyl . Use dose-response curves and statistical validation (e.g., ANOVA) to confirm trends .

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., HSP70). Validate with MD simulations to assess binding stability. For instance, VER-155008’s 3,4-dichlorobenzyl moiety forms hydrophobic contacts with HSP70’s ATP-binding pocket, a model applicable to sulfide derivatives .

Q. What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Optimize solvent recovery (e.g., switch from THF to toluene for easier removal) and catalyst recycling. Address exothermicity risks using controlled addition techniques. Purification via distillation or crystallization (e.g., hexane/ethyl acetate) is critical for multi-gram batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.